8-Bromo-6-isopropyl-quinoline
Overview
Description
8-Bromo-6-isopropyl-quinoline is a quinoline derivative, characterized by the presence of a bromine atom at the 8th position and an isopropyl group at the 6th position of the quinoline ring. Quinolines are nitrogen-containing heterocyclic aromatic compounds, known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-isopropyl-quinoline typically involves the bromination of 6-isopropyl-quinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high efficiency and yield. The use of automated systems ensures precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall production process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-isopropyl-quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
8-Bromo-6-isopropyl-quinoline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 8-Bromo-6-isopropyl-quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby modulating their function. The bromine atom and isopropyl group contribute to its binding affinity and specificity, influencing its biological activity .
Comparison with Similar Compounds
6-Isopropyl-quinoline: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
8-Bromo-quinoline: Lacks the isopropyl group, affecting its overall properties and applications.
8-Bromo-6-methyl-quinoline: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in its chemical and biological behavior.
Uniqueness: 8-Bromo-6-isopropyl-quinoline is unique due to the combined presence of the bromine atom and isopropyl group, which confer distinct chemical reactivity and biological activity. This combination enhances its potential for various applications in research and industry .
Properties
IUPAC Name |
8-bromo-6-propan-2-ylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-8(2)10-6-9-4-3-5-14-12(9)11(13)7-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCLLRYLXAGRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1)C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619070 | |
Record name | 8-Bromo-6-(propan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159925-41-4 | |
Record name | 8-Bromo-6-(propan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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